

# Application Notes and Protocols for Testing ZQMT-10 Bioactivity In Vitro

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## Compound of Interest

Compound Name: ZQMT-10  
Cat. No.: B15620674

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## Introduction

**ZQMT-10**, a formulation derived from the traditional Chinese medicine Zhixue Quyu Mingmu Tablet, has shown promise as a complementary therapy in neovascular age-related macular degeneration (wet AMD). Clinical observations suggest that **ZQMT-10** may reduce retinal hemorrhage, fluid accumulation, and lesion size, potentially through the modulation of angiogenesis and oxidative stress pathways.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the anti-angiogenic and antioxidant bioactivities of **ZQMT-10**, enabling further research into its mechanism of action and therapeutic potential.

The component herbs of **ZQMT-10**, including Panax notoginseng and Salvia miltiorrhiza, have been reported to possess antioxidant and anti-inflammatory properties.[3][4][5][6] Other constituents like Scutellaria baicalensis and its active compounds, baicalein and baicalin, have demonstrated anti-angiogenic effects by inhibiting endothelial cell proliferation, migration, and differentiation.[7][8][9] This document outlines key in vitro assays to dissect these bioactivities.

## I. Anti-Angiogenic Activity Assays

Angiogenesis, the formation of new blood vessels, is a critical process in wet AMD. The following assays are fundamental for assessing the anti-angiogenic potential of **ZQMT-10**.

### Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis.

#### Experimental Protocol:

- **Preparation of Matrigel:** Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
- **Cell Seeding:** Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Harvest the cells and resuspend them in EBM-2 basal medium with 0.5% FBS. Seed the HUVECs onto the solidified Matrigel at a density of  $1.5 \times 10^4$  cells per well.
- **Treatment:** Add **ZQMT-10** at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis (e.g., Suramin).
- **Incubation:** Incubate the plate at 37°C in a humidified atmosphere of 5% CO<sub>2</sub> for 4-18 hours.
- **Quantification:** After incubation, visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of branches using image analysis software.

#### Data Presentation:

Treatment Group	Concentration	Total Tube Length (µm)	Number of Junctions	Number of Branches
Vehicle Control	-			
ZQMT-10	X µg/mL			
ZQMT-10	Y µg/mL			
ZQMT-10	Z µg/mL			
Positive Control	C µM			

## Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of **ZQMT-10** on the directional migration of endothelial cells, a crucial process in the angiogenic cascade.

### Experimental Protocol:

- **Cell Seeding:** Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
- **Creating the "Scratch":** Use a sterile 200 µL pipette tip to create a linear scratch in the cell monolayer.
- **Washing:** Wash the wells with PBS to remove detached cells.
- **Treatment:** Add fresh culture medium containing different concentrations of **ZQMT-10**. A vehicle control should be included.
- **Image Acquisition:** Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
- **Data Analysis:** Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the 0-hour time point.

### Data Presentation:

Treatment Group	Concentration	Wound Closure at 12h (%)	Wound Closure at 24h (%)
Vehicle Control	-		
ZQMT-10	X µg/mL		
ZQMT-10	Y µg/mL		
ZQMT-10	Z µg/mL		

## II. Antioxidant Activity Assays

Oxidative stress is implicated in the pathogenesis of AMD. The following assays can determine the antioxidant capacity of **ZQMT-10**.

## DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of **ZQMT-10** to scavenge the stable free radical DPPH.

### Experimental Protocol:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare a series of dilutions of **ZQMT-10** in methanol.
- Reaction: In a 96-well plate, add 100  $\mu$ L of the DPPH solution to 100  $\mu$ L of each **ZQMT-10** dilution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:  
$$\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$
Where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

### Data Presentation:

Sample	Concentration (µg/mL)	% DPPH Scavenging	IC50 (µg/mL)
ZQMT-10	X		
ZQMT-10	Y		
ZQMT-10	Z		
Ascorbic Acid	A		
Ascorbic Acid	B		

## Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of **ZQMT-10** to inhibit intracellular reactive oxygen species (ROS) formation.

### Experimental Protocol:

- Cell Culture: Seed HepG2 cells in a 96-well black microplate and grow to confluency.
- Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 1 hour at 37°C.
- Treatment: Remove the DCFH-DA solution, wash the cells, and add different concentrations of **ZQMT-10** along with a peroxy radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
- Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
- Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as:  $CAA \text{ unit} = 100 - (\int SA / \int CA) \times 100$  Where  $\int SA$  is the integrated area under the sample curve and  $\int CA$  is the integrated area under the control curve.

### Data Presentation:

Treatment Group	Concentration	CAA Value (units)
Control	-	0
ZQMT-10	X µg/mL	
ZQMT-10	Y µg/mL	
ZQMT-10	Z µg/mL	
Quercetin (Positive Control)	C µM	

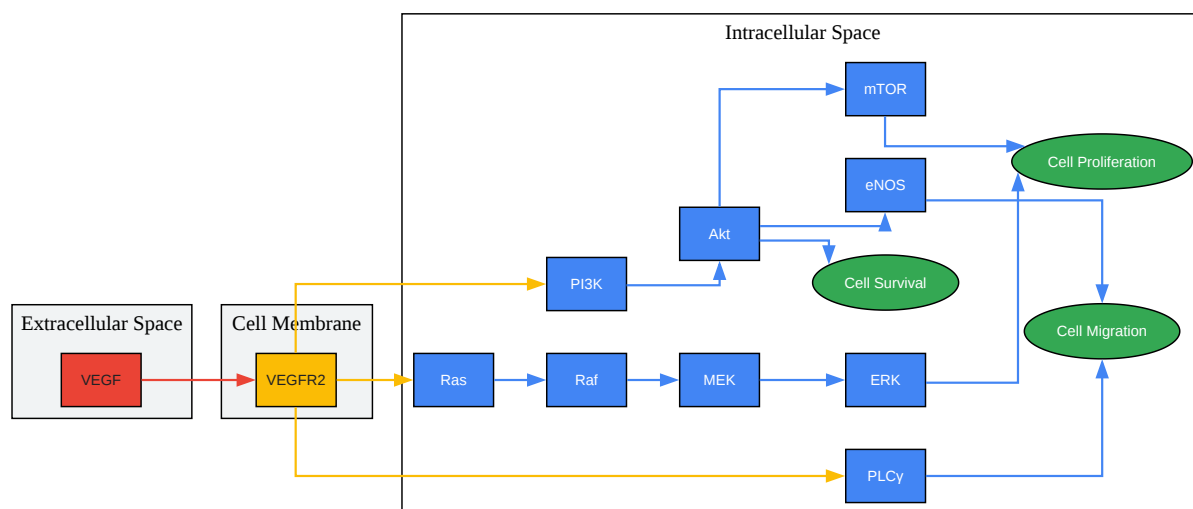
### III. Signaling Pathways and Visualizations

The bioactivity of **ZQMT-10** is likely mediated through complex signaling pathways. Based on the known effects of its constituent herbs, the Vascular Endothelial Growth Factor (VEGF) signaling pathway and cellular oxidative stress pathways are of particular interest.

#### VEGF Signaling Pathway in Angiogenesis

VEGF is a key regulator of angiogenesis. Its binding to VEGFR2 on endothelial cells triggers a cascade of downstream signaling events leading to cell proliferation, migration, and survival.

[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

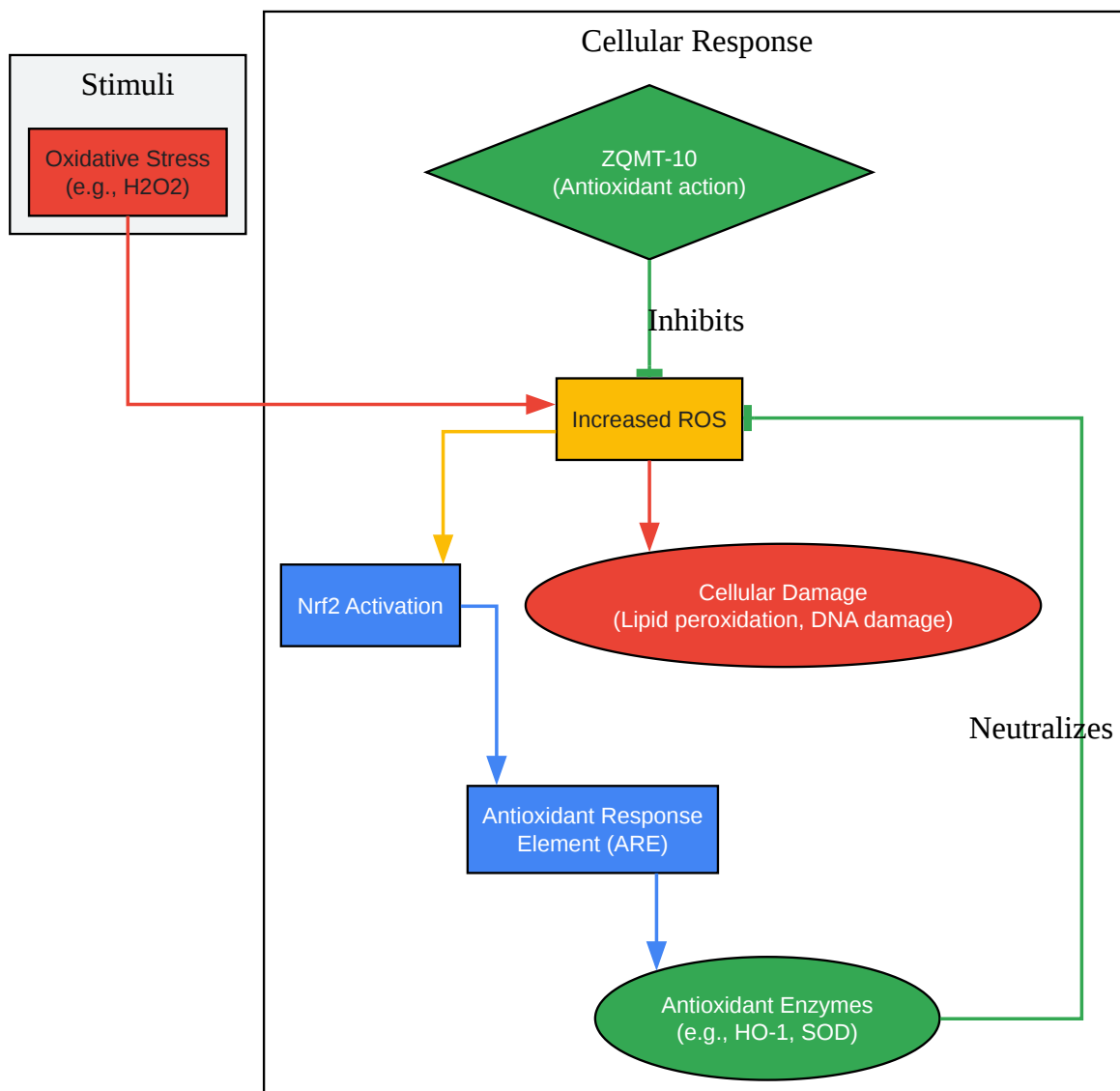


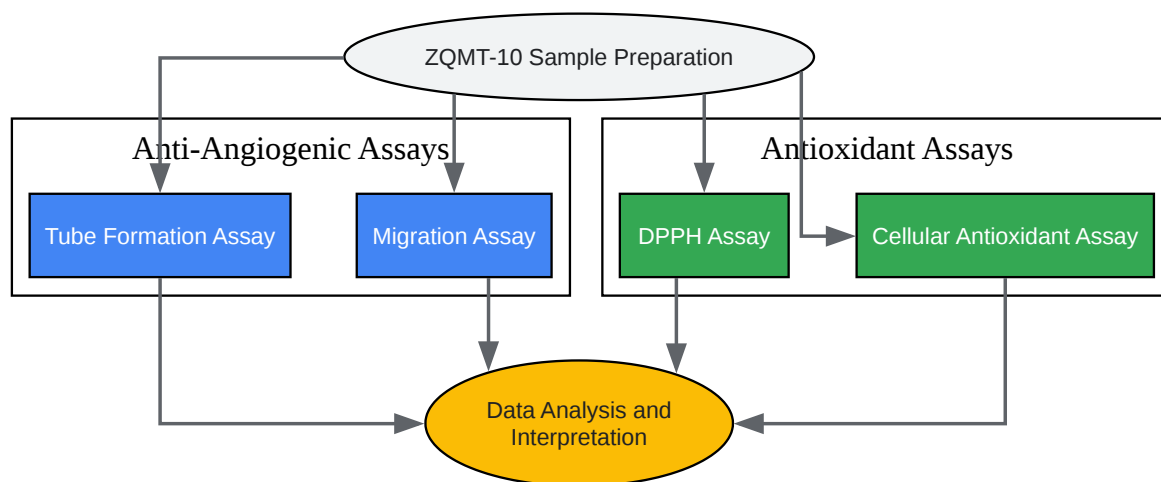
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Caption: Simplified VEGF signaling pathway in endothelial cells.

## Oxidative Stress and Cellular Response

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and has been implicated in the pathology of AMD. Antioxidants can mitigate these effects by neutralizing ROS or by upregulating endogenous antioxidant defenses.<sup>[15][16][17][18][19]</sup>





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